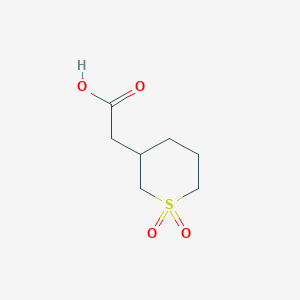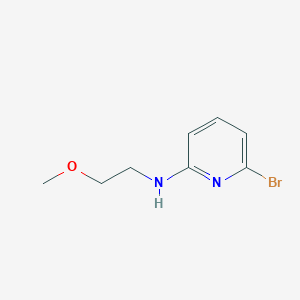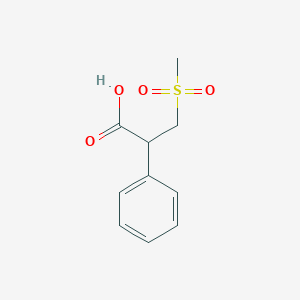
(4-乙氧基氧杂-4-基)甲胺
描述
“(4-Ethoxyoxan-4-yl)methanamine” is a chemical compound with the formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular formula of “(4-Ethoxyoxan-4-yl)methanamine” is C8H17NO2 . The InChI code is 1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3 .Physical and Chemical Properties Analysis
“(4-Ethoxyoxan-4-yl)methanamine” is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions were not found in the search results.科学研究应用
抗菌活性:一项研究设计并合成了甲胺的衍生物,包括与 (4-乙氧基氧杂-4-基)甲胺相关的化合物,展示出中等至非常好的抗菌和抗真菌活性,可与一线药物媲美 (Thomas、Adhikari 和 Shetty,2010).
抑制胆固醇合成:对与 (4-乙氧基氧杂-4-基)甲胺结构相似的化合物 NB-598 的研究发现,它是一种有效的角鲨烯环氧化酶抑制剂,角鲨烯环氧化酶是胆固醇合成中的关键酶。这种抑制可能应用于胆固醇相关疾病的管理 (Horie 等人,1990).
二羧酸酰胺和二酰胺的合成:涉及各种非芳香胺与 N-{[4-(4-甲氧基苯基)四氢-2H-吡喃-4-基]甲基}草酰胺酸乙酯(衍生自类似于 (4-乙氧基氧杂-4-基)甲胺的化合物)缩合的研究,合成了 N,N'-二取代草酰胺和芳基草酰胺,表明在有机化学和药物开发中具有潜在应用 (Aghekyan、Mkryan、Muradyan 和 Tumajyan,2018).
抗肿瘤活性:一项针对新型功能化甲胺(结构上类似于 (4-乙氧基氧杂-4-基)甲胺)的研究揭示了其对各种人癌细胞系的体外抗肿瘤活性,表明在癌症治疗中具有潜在应用 (Károlyi 等人,2012).
红光中的光细胞毒性:涉及苯基-N,N-双[(吡啶-2-基)甲基]甲胺(一种与 (4-乙氧基氧杂-4-基)甲胺相关的化合物)的铁(III)配合物对各种细胞系表现出前所未有的红光光细胞毒性,表明在光动力治疗中具有潜在应用 (Basu 等人,2014).
抗惊厥药:合成了类似于 (4-乙氧基氧杂-4-基)甲胺的甲胺化合物的席夫碱并筛选了其抗惊厥活性。几种化合物表现出抗癫痫作用,突出了在惊厥性疾病治疗中的潜在应用 (Pandey 和 Srivastava,2011).
安全和危害
作用机制
Mode of Action
It’s worth noting that methenamine, a compound with a similar structure, is known to be hydrolyzed to formaldehyde in acidic environments . This suggests that (4-Ethoxyoxan-4-yl)methanamine might also undergo similar transformations under certain conditions, but this needs to be confirmed by further studies.
生化分析
Biochemical Properties
(4-Ethoxyoxan-4-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It has been shown to interact with enzymes and proteins involved in neurodegenerative diseases such as Parkinson’s and Alzheimer’s. The compound’s interaction with these biomolecules suggests its potential as a therapeutic agent. Specifically, (4-Ethoxyoxan-4-yl)methanamine has been observed to modulate the activity of enzymes that are crucial for maintaining neuronal health, thereby offering neuroprotective effects.
Cellular Effects
The effects of (4-Ethoxyoxan-4-yl)methanamine on various cell types and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the modulation of neurotrophic factors, which are essential for neuron survival and function. Additionally, (4-Ethoxyoxan-4-yl)methanamine has been observed to alter gene expression patterns, leading to enhanced neuronal resilience against oxidative stress and apoptosis.
Molecular Mechanism
At the molecular level, (4-Ethoxyoxan-4-yl)methanamine exerts its effects through several mechanisms. It binds to specific receptors on neuronal cells, leading to the activation of intracellular signaling cascades . These cascades result in the upregulation of neuroprotective genes and the downregulation of pro-apoptotic genes. Furthermore, (4-Ethoxyoxan-4-yl)methanamine has been shown to inhibit enzymes that contribute to neurodegeneration, thereby preventing the progression of diseases like Parkinson’s and Alzheimer’s.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Ethoxyoxan-4-yl)methanamine have been studied over various time frames. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have shown that (4-Ethoxyoxan-4-yl)methanamine maintains its neuroprotective effects, with sustained improvements in neuronal function and survival observed in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of (4-Ethoxyoxan-4-yl)methanamine vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects without significant toxicity. At higher doses, some adverse effects have been observed, including mild neurotoxicity and behavioral changes. These findings suggest that while (4-Ethoxyoxan-4-yl)methanamine has therapeutic potential, careful dosage optimization is necessary to avoid adverse effects.
Metabolic Pathways
(4-Ethoxyoxan-4-yl)methanamine is involved in several metabolic pathways, particularly those related to neurotransmitter synthesis and degradation . The compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters like dopamine and serotonin. These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s neuroprotective effects.
Transport and Distribution
Within cells and tissues, (4-Ethoxyoxan-4-yl)methanamine is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s entry into neuronal cells, where it accumulates and exerts its effects. The distribution of (4-Ethoxyoxan-4-yl)methanamine within the brain is particularly noteworthy, as it preferentially localizes to regions affected by neurodegenerative diseases.
Subcellular Localization
The subcellular localization of (4-Ethoxyoxan-4-yl)methanamine is critical for its activity and function. The compound is primarily localized to the mitochondria and endoplasmic reticulum within neuronal cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct (4-Ethoxyoxan-4-yl)methanamine to these organelles. The mitochondrial localization is particularly important, as it allows the compound to modulate mitochondrial function and protect against oxidative stress.
属性
IUPAC Name |
(4-ethoxyoxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQJXWPEWWQBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)


![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)

![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)



![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)

